molecular formula C8H12N2O2S B1417246 N-ethyl-N-phenylaminosulfonamide CAS No. 1094424-94-8

N-ethyl-N-phenylaminosulfonamide

Cat. No. B1417246
CAS RN: 1094424-94-8
M. Wt: 200.26 g/mol
InChI Key: VRWWHDIPOYYISA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides, including EPAS, can be synthesized through condensation of amino group-containing drugs and amino acids . The structures of the new products are confirmed by elemental and spectral analysis .


Molecular Structure Analysis

Sulfonamides, including EPAS, are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .


Chemical Reactions Analysis

The interactive chemical reaction platform, SCAN, is developed for analyzing the chemical reaction path network . It offers the chemical reaction path network database, visualization, and network analysis tools .


Physical And Chemical Properties Analysis

The physical properties of nanomaterials, including EPAS, can be analyzed using various techniques . Significantly enhanced or novel catalytic properties such as reactivity and selectivity have been reported for nanoparticle catalysts compared to their bulk analogues .

Scientific Research Applications

Biotechnology: Protein Engineering

In biotechnology, “N-ethyl-N-phenylaminosulfonamide” might be used to modify proteins or enzymes. By attaching it to amino acid residues, researchers could alter the protein’s function or stability, leading to advancements in enzyme-based industrial processes or therapeutic treatments.

Each of these applications would require extensive research and development to understand the full potential and limitations of “N-ethyl-N-phenylaminosulfonamide” in the respective fields. The compound’s versatility stems from its sulfonamide group, which is a functional group known for its stability and reactivity, making it a valuable component in various chemical applications .

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed and may cause skin and eye irritation[20, 21]. They may also cause respiratory irritation and drowsiness or dizziness .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Melflufen provides a paradigm for rational peptide-drug conjugate (PDC) design, with a targeted mechanism of action and the potential for deepening responses to treatment, maintaining remissions, and eradicating therapy-resistant stem cells .

properties

IUPAC Name

[ethyl(sulfamoyl)amino]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWHDIPOYYISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-phenylaminosulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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